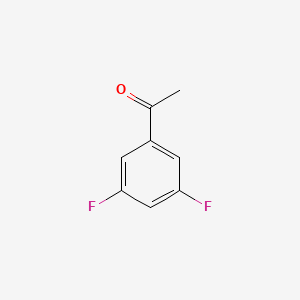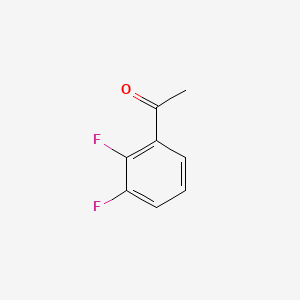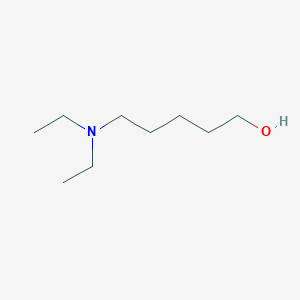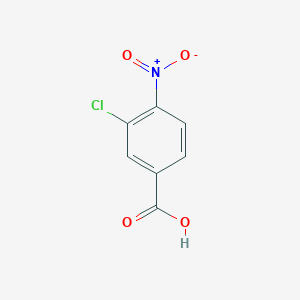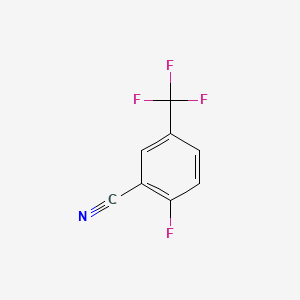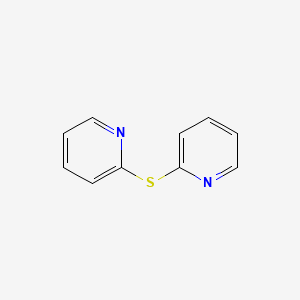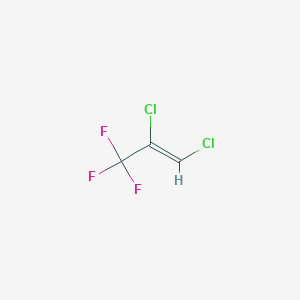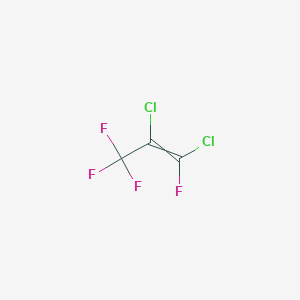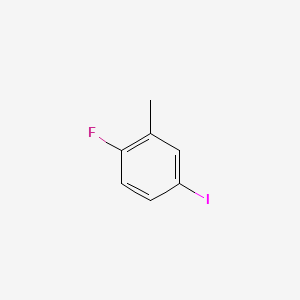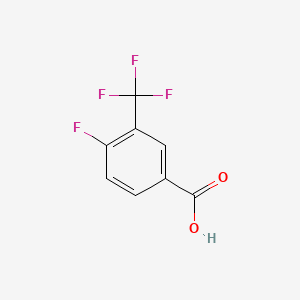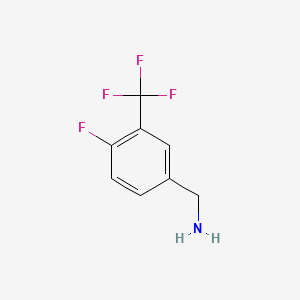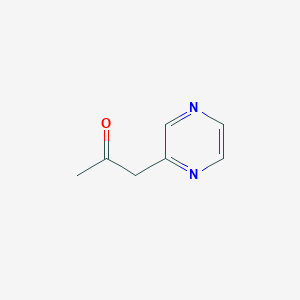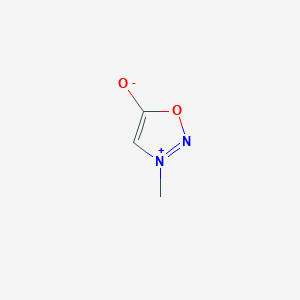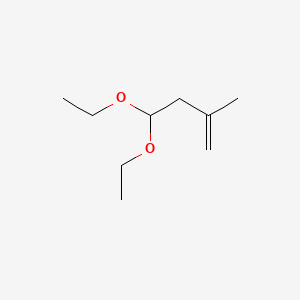
4,4-Diethoxy-2-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxy-2-methylbut-1-ene (DMB) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic hydrocarbon, and is a member of the alkene family. DMB has been studied for its potential use in a variety of applications, such as synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions : 4,4-Diethoxy-2-methylbut-1-ene has been utilized in the synthesis of homoallyl and homocinnamyl skeletons. It reacts like a usual vinyltin and allows for the transfer of functionally substituted butenyl units onto various substrates (Parrain, Duchěne, & Quintard, 1990). Additionally, it's used in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, serving as a scaffold for highly functionalized isoxazoles (Ruano, Fajardo, & Martín, 2005).
Photocatalysis and Photochemistry : This compound is involved in intramolecular photocycloaddition reactions of 4-phenoxybut-1-enes, demonstrating its potential in photochemical processes (Keukeleire, He, Blakemore, & Gilbert, 1994). Furthermore, the photochemical reactions of related compounds like 3-methyl-1-phenoxybut-2-ene have been studied, highlighting the compound's relevance in understanding photochemical mechanisms (Carroll & Hammond, 1972).
Catalysis and Isomerization : Research has also explored its role in alkene isomerization catalyzed by Rhodium complexes. This sheds light on its potential in catalytic processes, particularly in double bond migration mechanisms (Permin & Petrosyan, 1997).
Medicinal Chemistry : While strictly adhering to the requirement of excluding drug use and dosage, it's noteworthy that derivatives of this compound have been isolated from medicinal plants like Dodonaea polyandra, known for their anti-inflammatory properties (Simpson et al., 2011).
Propriétés
IUPAC Name |
4,4-diethoxy-2-methylbut-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACXWLIFNNZDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(=C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337444 |
Source


|
| Record name | 4,4-diethoxy-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxy-2-methylbut-1-ene | |
CAS RN |
54340-95-3 |
Source


|
| Record name | 4,4-diethoxy-2-methylbut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

